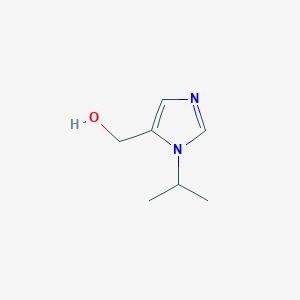

(1-Isopropyl-1H-imidazol-5-YL)methanol

Descripción general

Descripción

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is a chemical compound with the molecular formula C7H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

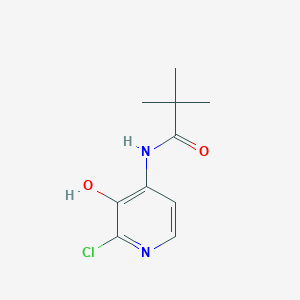

The molecular structure of “(1-Isopropyl-1H-imidazol-5-YL)methanol” is represented by the SMILES string OCC1=CN=CN1C(C)C . The InChI code for this compound is 1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds :

- (1-Isopropyl-1H-imidazol-5-YL)methanol and similar compounds have been used as precursors in the synthesis of various biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

- It plays a role in the synthesis of substituted imidazopyrazines, where its nitrogen atom intercepts the nascent nitrilium ion, directing the reaction towards the formation of imidazopyrazines (Galli et al., 2019).

Chelating Ligands and Coordination Chemistry :

- The compound is used in the preparation of bipyridine analogues for conjugate formation with the 99mTc(I)-tricarbonyl complex, a process relevant in coordination chemistry (Schweifer et al., 2010).

Crystal Structure Studies :

- The compound has been involved in studies to understand crystal structures of various imidazole derivatives, contributing to a deeper understanding of molecular geometry and interactions (Fernandes et al., 2007).

Solvation Process and Solute-Solvent Interactions :

- Research on the solvation process and solute-solvent interactions of imidazole compounds, including 1-Isopropyl-imidazole, provides insights into the thermodynamics and intermolecular interactions in various solvents (Herrera-Castro & Torres, 2019).

Corrosion Inhibition Studies :

- Imidazole-based molecules, similar to 1-Isopropyl-imidazole, have been studied for their potential as corrosion inhibitors in acidic mediums, which is significant in materials science (Costa et al., 2021).

Antimicrobial Activity :

- Derivatives of imidazole, including those similar to 1-Isopropyl-1H-imidazol-5-YL)methanol, have been synthesized and evaluated for their antimicrobial activity, which is important in pharmaceutical and medicinal chemistry (Maheta, Patel, & Naliapara, 2012).

Catalysis and Green Chemistry :

- Imidazole derivatives, akin to 1-Isopropyl-imidazol-5-YL)methanol, are explored as catalysts in the synthesis of organic compounds, contributing to green chemistry and sustainable synthesis methods (Nazari et al., 2014).

Safety And Hazards

“(1-Isopropyl-1H-imidazol-5-YL)methanol” is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

Propiedades

IUPAC Name |

(3-propan-2-ylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608820 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-imidazol-5-YL)methanol | |

CAS RN |

80304-46-7 | |

| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)